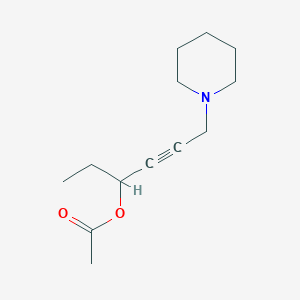

6-Piperidin-1-ylhex-4-yn-3-yl acetate

Description

6-Piperidin-1-ylhex-4-yn-3-yl acetate is a structurally distinct organic compound characterized by a hex-4-yne backbone (a six-carbon chain with a triple bond between C4 and C5). Key functional groups include:

- Piperidin-1-yl group: A six-membered nitrogen-containing heterocycle attached at the sixth carbon (C6) of the hex-4-yne chain. Piperidine derivatives are known for their basicity and roles in pharmaceutical chemistry.

Properties

IUPAC Name |

6-piperidin-1-ylhex-4-yn-3-yl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-3-13(16-12(2)15)8-7-11-14-9-5-4-6-10-14/h13H,3-6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQCPJDLBAQOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CCN1CCCCC1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-1-ylhex-4-yn-3-yl acetate typically involves the following steps:

Formation of the Hexynyl Chain: The hexynyl chain can be synthesized through various methods, including the coupling of an alkyne with an appropriate halide.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the hexynyl chain.

Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 6-Piperidin-1-ylhex-4-yn-3-yl acetate may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and piperidine moieties.

Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can react with the acetate group in the presence of a base.

Major Products

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Products include alkenes or alkanes.

Substitution: Products vary depending on the nucleophile used, such as amides or thioesters.

Scientific Research Applications

6-Piperidin-1-ylhex-4-yn-3-yl acetate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Piperidin-1-ylhex-4-yn-3-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates, while the alkyne and acetate groups can participate in binding interactions or chemical transformations. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features | Potential Applications |

|---|---|---|---|---|---|---|

| 6-Piperidin-1-ylhex-4-yn-3-yl acetate | Hex-4-yne chain | Piperidin-1-yl (C6), acetate (C3) | C13H21NO2 | 223.31 | Alkyne, ester, tertiary amine | Drug synthesis, click chemistry |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine ring | 2,2,6,6-Tetramethyl, acetate (C4) | C13H23NO2 | 225.33 | Sterically hindered amine, stable ester | Antioxidants, polymer stabilizers |

| (1-Acetyl-6-propylpiperidin-3-yl) acetate | Piperidine ring | Acetyl (N1), propyl (C6), acetate (C3) | C12H21NO3 | 227.30 | Dual ester, branched alkyl chain | Bioactive intermediates |

| 4-[6-(Morpholin-4-yl)pyridin-3-yloxy]piperidine-1-carboxylic acid isopropyl ester | Piperidine-pyrimidine hybrid | Morpholinyl-pyridinyl, isopropyl ester | Varies by substituent | ~350–450 | Heteroaromatic, multiple H-bond sites | Kinase inhibitors, anticancer agents |

| Vinyl acetate | Ethylene backbone | Acetate (terminal) | C4H6O2 | 86.09 | Simple ester, polymerizable | Polyvinyl acetate (PVA) production |

| Cyclohexyl acetate | Cyclohexane ring | Acetate (C1) | C8H14O2 | 142.20 | Non-polar, cyclic ester | Fragrances, solvents |

Key Comparative Analysis

Piperidine Derivatives

- 6-Piperidin-1-ylhex-4-yn-3-yl acetate vs. 2,2,6,6-Tetramethylpiperidin-4-yl acetate :

- The tetramethylpiperidine derivative () has enhanced steric hindrance, improving oxidative stability but reducing solubility. In contrast, the alkyne in the target compound offers synthetic versatility for cross-coupling reactions .

Applications : Tetramethyl derivatives are used as stabilizers in polymers, whereas alkynyl piperidines are explored in targeted drug delivery .

- Contains dual ester groups and a propyl chain, increasing lipophilicity (XLogP3 = 1.5 vs. ~1.2 for the target compound). This may enhance membrane permeability in drug design .

Hybrid Heterocyclic Systems

- Combines piperidine with pyrimidine and morpholine groups, enabling multi-target interactions. Such complexity is absent in the target compound, which prioritizes simplicity for modular synthesis .

Simple Esters

- Lack nitrogenous rings or alkynes, limiting their use in pharmacology.

Physicochemical and Reactivity Insights

- Lipophilicity : The alkyne in 6-Piperidin-1-ylhex-4-yn-3-yl acetate likely increases logP compared to cyclohexyl acetate but reduces it relative to tetramethylpiperidine derivatives due to polarizable π-electrons .

- Hydrolytic Stability : The acetate ester in the target compound may hydrolyze faster than hindered esters (e.g., tetramethylpiperidinyl acetate) but slower than vinyl acetate under acidic conditions .

- Reactivity : The alkyne enables Huisgen cycloaddition (click chemistry), a feature absent in compared piperidine esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.